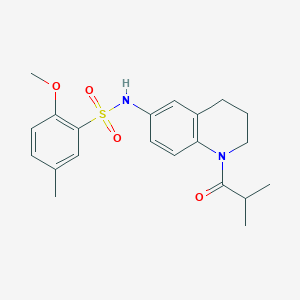

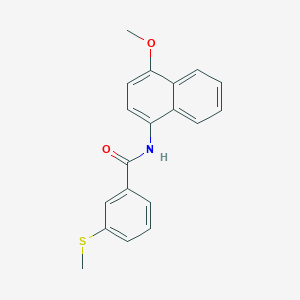

![molecular formula C22H22FN3O2 B2627641 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-64-6](/img/structure/B2627641.png)

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a pyrazole derivative . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrazole nucleus, which is a five-membered heterocycle particularly useful in organic synthesis . The exact molecular structure of this specific compound was not found in the available data.Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a wide range of chemical reactions . They have been used in various applications in technology, medicine, and agriculture . Specific chemical reactions involving “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For pyrazole derivatives, these properties can vary widely . The specific physical and chemical properties of “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound has been studied within the context of synthesizing novel chemical structures, particularly focusing on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the synthesis processes and the molecular structures established through various analytical methods (Hassan, Hafez, & Osman, 2014).

Crystal Structure Analysis : The analysis of crystal structures provides insights into the molecular configuration and interactions. Studies like those by Jasinski et al. (2012) focus on the crystal structures of pyrazoline derivatives, highlighting their stabilization mechanisms through intermolecular interactions (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Biological Activities

Antitubercular and Antibacterial Activities : Research into the antibacterial and antitubercular properties of related compounds provides a foundation for understanding potential applications. Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, showcasing their potent antitubercular activity and significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Jn, & Seelam, 2019).

Anticancer Activity : The exploration of anticancer activities is a significant area of application. Studies have examined the cytotoxicity against various cancer cell lines, offering insights into the therapeutic potential of pyrazolo and pyrazolo[1,5-a]pyrimidine derivatives. For example, research by Abdellatif et al. (2014) investigated the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, identifying compounds with potent inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . The specific mechanism of action for “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” was not found in the available data.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. Pyrazole derivatives, due to their wide range of biological activities, could potentially have various safety and hazard implications . The specific safety and hazards of “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.

Future Directions

The field of pyrazole derivatives is a rapidly evolving area of research, with many potential future directions . Given the wide range of biological activities exhibited by these compounds, there is significant potential for the development of new therapeutic agents . The specific future directions for “1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” were not found in the available data.

properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-2-28-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(27)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHXZUPRKWWBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)

![N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2627568.png)

![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627581.png)